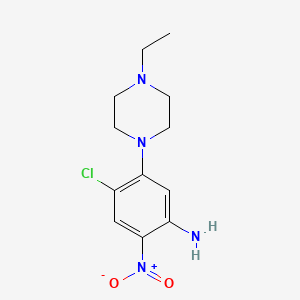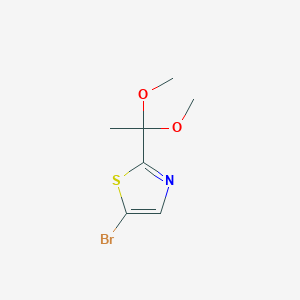
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromine atom at the 5-position and the 1,1-dimethoxyethyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole typically involves the bromination of 2-(1,1-dimethoxyethyl)thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Scientific Research Applications
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the 1,1-dimethoxyethyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: Lacks the bromine atom at the 5-position.
5-Bromothiazole: Lacks the 1,1-dimethoxyethyl group at the 2-position.
2-(1,1-Dimethoxyethyl)-4-bromothiazole: Bromine atom is at the 4-position instead of the 5-position.
Uniqueness
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is unique due to the specific positioning of the bromine atom and the 1,1-dimethoxyethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C7H10BrNO2S |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-7(10-2,11-3)6-9-4-5(8)12-6/h4H,1-3H3 |
InChI Key |
BCMCRBMDEHFBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
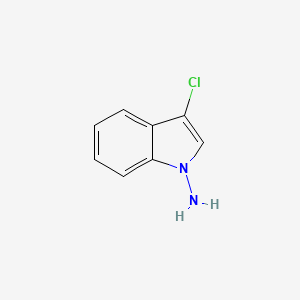
![diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)

![[1-(4-Nitrophenyl)ethyl] methanesulfonate](/img/structure/B8298712.png)
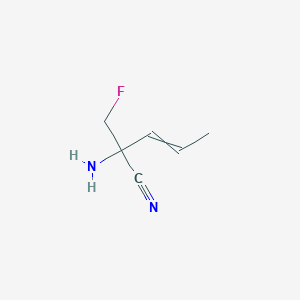
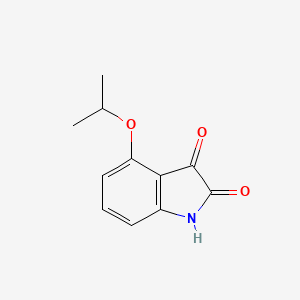
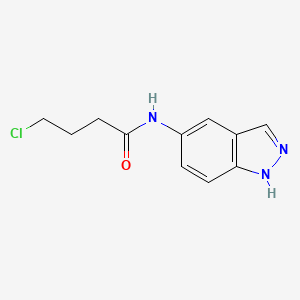
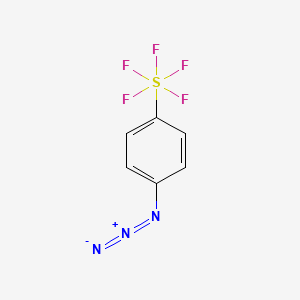
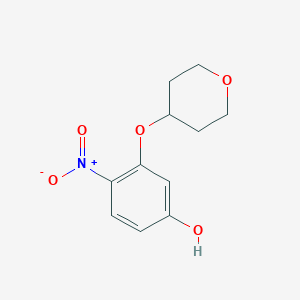
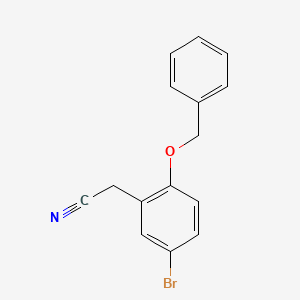
![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
![2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene](/img/structure/B8298770.png)
![tert-butyl N-[3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B8298771.png)
